molecular formula C14H12O2 B184925 Benzyl 4-hydroxyphenyl ketone CAS No. 2491-32-9

Benzyl 4-hydroxyphenyl ketone

Cat. No. B184925
CAS RN: 2491-32-9
M. Wt: 212.24 g/mol
InChI Key: JBQTZLNCDIFCCO-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxyphenyl ketone, also known as 4’-Hydroxy-2-phenylacetophenone or 4’-Hydroxydeoxybenzoin, is a chemical compound with the linear formula C6H5CH2COC6H4OH . It is a stilbenoid .


Molecular Structure Analysis

The molecular structure of Benzyl 4-hydroxyphenyl ketone is characterized by a benzyl group (C6H5CH2-) and a 4-hydroxyphenyl ketone group (COC6H4OH). The compound has a molecular weight of 212.24 .


Chemical Reactions Analysis

Benzyl 4-hydroxyphenyl ketone can undergo various chemical reactions. For instance, it can react in the presence of zinc chloride, phosphorous oxychloride, polyphosphoric acid, and boron trifluoride . Further studies on its chemical reactions are needed for a more comprehensive understanding.


Physical And Chemical Properties Analysis

Benzyl 4-hydroxyphenyl ketone is a solid compound with a melting point of 148-151 °C . Its molecular formula is C14H12O2, and it has a molecular weight of 212.24 .

Scientific Research Applications

  • Synthesis of Flavor Compounds : It is used in the synthesis of flavor compounds like raspberry ketone, which is responsible for the scent and flavor of raspberries. Its synthesis is significant due to its high demand and low natural abundance, making it one of the most expensive natural flavoring components (Milke et al., 2020).

  • Preparation of 2-Hydroxyphenyl Ketones : A study describes a one-step protocol for the synthesis of derivatives of 2,4-dihydroxyphenyl ketones, starting from organolithium compounds and benzodioxinones/naphthodioxinones (Gunduz et al., 2014).

  • Pharmaceutical Applications : Benzyl 4-hydroxyphenyl ketone is used in the synthesis of biologically active compounds. For instance, asymmetric synthesis of aromatic ketone in continuous flow systems is researched for producing chiral products with high optical purity, significant in pharmaceuticals (Itsuno et al., 1986).

  • Catalysis and Organic Synthesis : Its derivatives are used in organic synthesis, such as in photoinduced rearrangement processes for synthesizing α,α'-diaryl ketone derivatives (Fan et al., 2017).

  • Analysis of Flavoring Materials : Benzyl 4-hydroxyphenyl ketone is also significant in analytical chemistry, particularly in the analysis of flavoring materials using chromatographic techniques (Gerasimov, 2001).

  • Biosynthesis and Biotechnological Applications : It can be biosynthesized using microorganisms like Escherichia coli, which opens avenues for its large-scale production in a sustainable manner (Zhu et al., 2022).

  • Polymer Science : In polymer science, its derivatives are used for making adhesives for leather and other applications (Selvamalar et al., 2004).

  • Chemical Synthesis of Other Compounds : It also finds applications in the synthesis of various chemical compounds, like 3-aryl-2-naphthyl 2-hydroxyphenyl ketones and similar derivatives (Brito et al., 2006).

Safety And Hazards

Benzyl 4-hydroxyphenyl ketone can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Future research could focus on the transesterification of β-keto esters, including Benzyl 4-hydroxyphenyl ketone, for the synthesis of compounds of pharmaceutical importance . Further studies on its synthesis, chemical reactions, mechanism of action, and safety are also warranted.

properties

IUPAC Name

1-(4-hydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQTZLNCDIFCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179617
Record name Benzyl 4-hydroxyphenyl ketone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-hydroxyphenyl ketone

CAS RN

2491-32-9
Record name 1-(4-Hydroxyphenyl)-2-phenylethanone
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Record name Benzyl 4-hydroxyphenyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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